![molecular formula C11H18BrNO3 B13474208 tert-butyl N-[(1s,3s)-3-(2-bromoacetyl)cyclobutyl]carbamate](/img/structure/B13474208.png)
tert-butyl N-[(1s,3s)-3-(2-bromoacetyl)cyclobutyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-[(1s,3s)-3-(2-bromoacetyl)cyclobutyl]carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromoacetyl group, and a cyclobutyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1s,3s)-3-(2-bromoacetyl)cyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with a bromoacetyl derivative in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to prevent decomposition of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
tert-Butyl N-[(1s,3s)-3-(2-bromoacetyl)cyclobutyl]carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The carbonyl group in the bromoacetyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized products.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydride, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives, while reduction reactions typically produce alcohols .
科学的研究の応用
Chemistry
In chemistry, tert-butyl N-[(1s,3s)-3-(2-bromoacetyl)cyclobutyl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme mechanisms and protein interactions due to its ability to form covalent bonds with specific amino acid residues .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the development of new drugs targeting specific biological pathways .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings .
作用機序
The mechanism of action of tert-butyl N-[(1s,3s)-3-(2-bromoacetyl)cyclobutyl]carbamate involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
類似化合物との比較
Similar Compounds
- tert-Butyl N-(2-bromoacetyl)carbamate
- tert-Butyl N-[(1s,3s)-3-(2-aminoethoxy)cyclobutyl]carbamate
- tert-Butyl N-[(1s,3s)-3-(2-hydroxyacetyl)cyclobutyl]carbamate
Uniqueness
tert-Butyl N-[(1s,3s)-3-(2-bromoacetyl)cyclobutyl]carbamate is unique due to its specific combination of functional groups and stereochemistry. The presence of the bromoacetyl group allows for selective reactions, while the cyclobutyl ring provides rigidity and stability to the molecule. These features make it distinct from other similar compounds and valuable for various applications .
特性
分子式 |
C11H18BrNO3 |
|---|---|
分子量 |
292.17 g/mol |
IUPAC名 |
tert-butyl N-[3-(2-bromoacetyl)cyclobutyl]carbamate |
InChI |
InChI=1S/C11H18BrNO3/c1-11(2,3)16-10(15)13-8-4-7(5-8)9(14)6-12/h7-8H,4-6H2,1-3H3,(H,13,15) |
InChIキー |
CRTSINHLIRPSQB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1CC(C1)C(=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 2-[1-(2-bromophenyl)ethenyl]pent-4-enoate](/img/structure/B13474129.png)
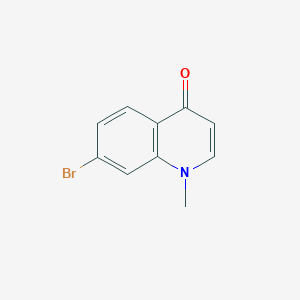
![Tert-butyl 4-[5-(fluorosulfonyl)pyridin-3-yl]piperazine-1-carboxylate](/img/structure/B13474139.png)
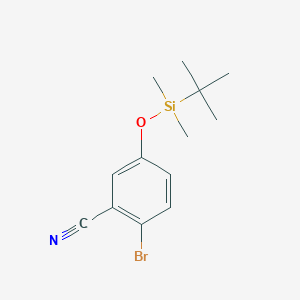
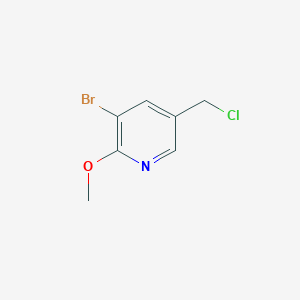
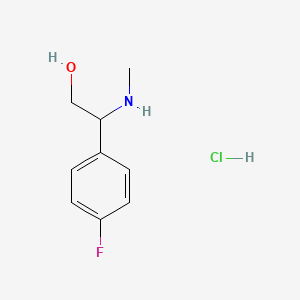
![[3-(Oxan-4-yl)1,2-oxazol-5-yl]methanamine](/img/structure/B13474156.png)
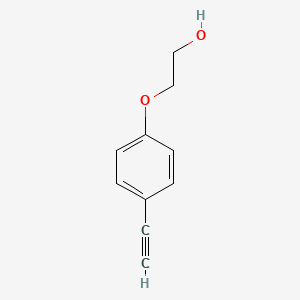

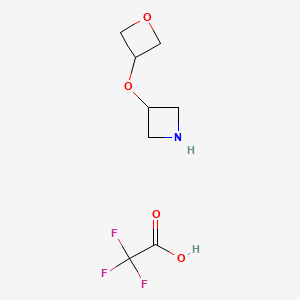
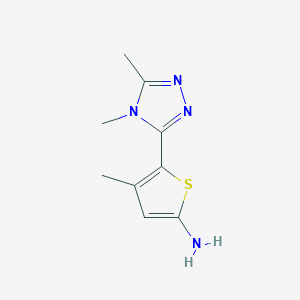
![2-{Spiro[5.5]undecan-3-yl}ethan-1-amine hydrochloride](/img/structure/B13474189.png)
